

Application Notes and Protocols for High-Pressure Studies of 3-Ethylpentane

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Compound of Interest

Compound Name: 3-Ethylpentane

Cat. No.: B1585240

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethylpentane, a branched alkane, is a fundamental component of various fuels and lubricants and serves as a model compound for understanding the behavior of larger, more complex hydrocarbons under extreme conditions. High-pressure studies on **3-ethylpentane** provide critical insights into its phase behavior, conformational changes, and vibrational properties. This information is essential for modeling the performance of lubricants under load, understanding the geology of planetary interiors, and for the synthesis of novel materials. These application notes provide a detailed experimental setup and protocols for investigating **3-ethylpentane** at high pressures using a diamond anvil cell (DAC) coupled with Raman spectroscopy.

Experimental Apparatus

The primary apparatus for high-pressure studies of liquids like **3-ethylpentane** is the diamond anvil cell (DAC).[1] A DAC utilizes two opposing diamonds to compress a sample contained within a gasket.[1] The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ analysis of the sample using various spectroscopic techniques.[2]

A typical experimental setup includes:

- Diamond Anvil Cell (DAC): A device with two opposing diamonds to generate high pressures. [1] For studies on liquids, a hydrothermal diamond anvil cell (HDAC) can also be used. [2][3]
- Gasket: A thin metal sheet (e.g., stainless steel, rhenium) with a small hole drilled in the center to form the sample chamber.
- Pressure Transmitting Medium (PTM): A hydrostatic medium is crucial for ensuring uniform pressure distribution on the sample. For studies of alkanes, common PTMs include argon, xenon, or a mixture of methanol and ethanol. [1] Given that **3-ethylpentane** is a liquid at ambient conditions, it can act as its own pressure-transmitting medium at lower pressures.
- Ruby Microspheres: Used for in-situ pressure calibration via the ruby fluorescence technique. The shift in the R1 fluorescence line of ruby is directly correlated with the applied pressure.
- Raman Spectrometer: A confocal Raman spectrometer is used to acquire the vibrational spectra of the sample under high pressure. This allows for the observation of phase transitions and changes in molecular structure. [4]

Experimental Protocols

1. Gasket Preparation:

- Pre-indent a stainless steel gasket to a desired thickness (e.g., 50-100 μm) using the diamond anvils.
- Drill a hole (typically 150-300 μm in diameter) in the center of the pre-indented area using a laser or a micro-drilling system. This hole will serve as the sample chamber.

2. Sample Loading:

- Place the gasket onto the lower diamond anvil.
- Place a few ruby microspheres into the sample chamber for pressure calibration.
- Carefully load a small droplet of **3-ethylpentane** (>93.0% purity) into the sample chamber using a micropipette or a syringe. [5]

- If a pressure-transmitting medium is required for higher pressures, the DAC can be loaded in a cryogenic setup to first freeze the **3-ethylpentane** and then load the condensed gas (e.g., Argon) as the PTM.
- Assemble the DAC by placing the upper diamond anvil over the gasket and gently tightening the screws to seal the sample chamber.

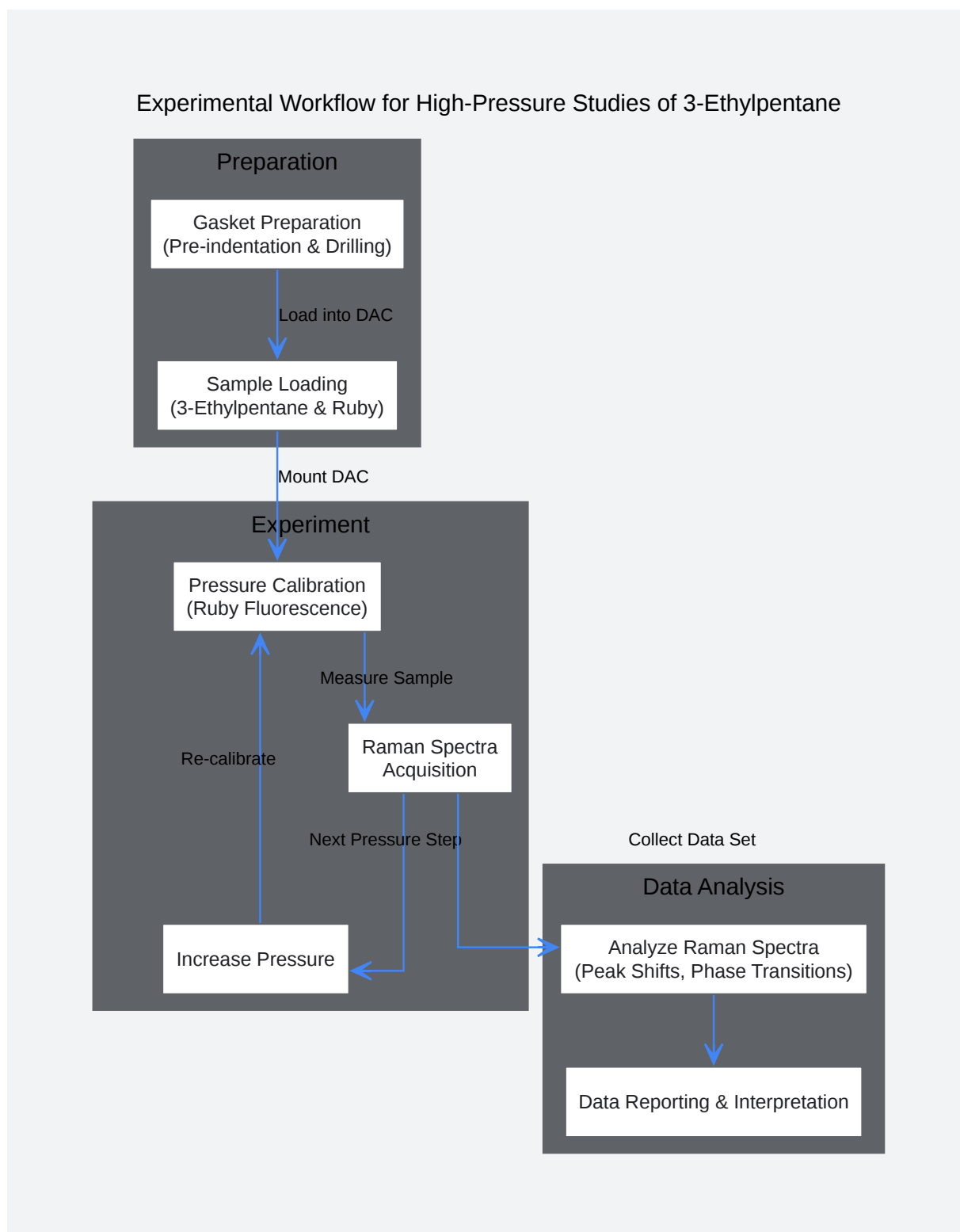
3. Pressure Calibration:

- Mount the loaded DAC onto the stage of the Raman spectrometer.
- Focus the laser on a ruby microsphere within the sample chamber.
- Measure the fluorescence spectrum of the ruby and determine the wavelength of the R1 line.
- Calculate the pressure using the known relationship between the shift of the ruby R1 fluorescence line and pressure.

4. Raman Spectroscopy Measurements:

- After pressure determination, focus the laser on the **3-ethylpentane** sample.
- Acquire the Raman spectrum of **3-ethylpentane** at the given pressure. The spectrum should be collected in the appropriate wavenumber range to observe the C-H stretching and bending modes, as well as the C-C skeletal modes.
- Increase the pressure incrementally by tightening the screws of the DAC.
- Repeat the pressure calibration and Raman spectroscopy measurements at each pressure step.
- Monitor the Raman spectra for changes that may indicate a phase transition, such as peak splitting, the appearance of new peaks, or abrupt changes in peak positions.[6]

Experimental Workflow



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Caption: Workflow for high-pressure studies of **3-ethylpentane**.

Data Presentation

Quantitative data from high-pressure experiments should be summarized in tables for clarity and ease of comparison. While specific high-pressure data for **3-ethylpentane** is not readily available in the literature, the following tables illustrate the expected trends based on studies of similar alkanes, such as n-pentane.[6]

Table 1: Physical Properties of **3-Ethylpentane** at Ambient Pressure

Property	Value
CAS Number	617-78-7[7]
Molecular Formula	C ₇ H ₁₆ [7][8]
Molar Mass	100.21 g/mol [5]
Density	0.698 g/mL[7]
Melting Point	-119 °C[7][8]
Boiling Point	93 °C[7][8]

Table 2: Expected Pressure-Induced Phase Transitions of **3-Ethylpentane**

The freezing pressure of branched alkanes is generally higher than that of their linear counterparts. For comparison, the freezing pressure of n-pentane at room temperature is approximately 1.90 GPa.[6] It is expected that **3-ethylpentane** will also undergo a liquid-to-solid phase transition (freezing) at elevated pressures.

Transition	Expected Pressure (GPa) at Room Temperature
Liquid to Solid I	~2-3
Solid I to Solid II	> 3 (possible further solid-solid transitions)

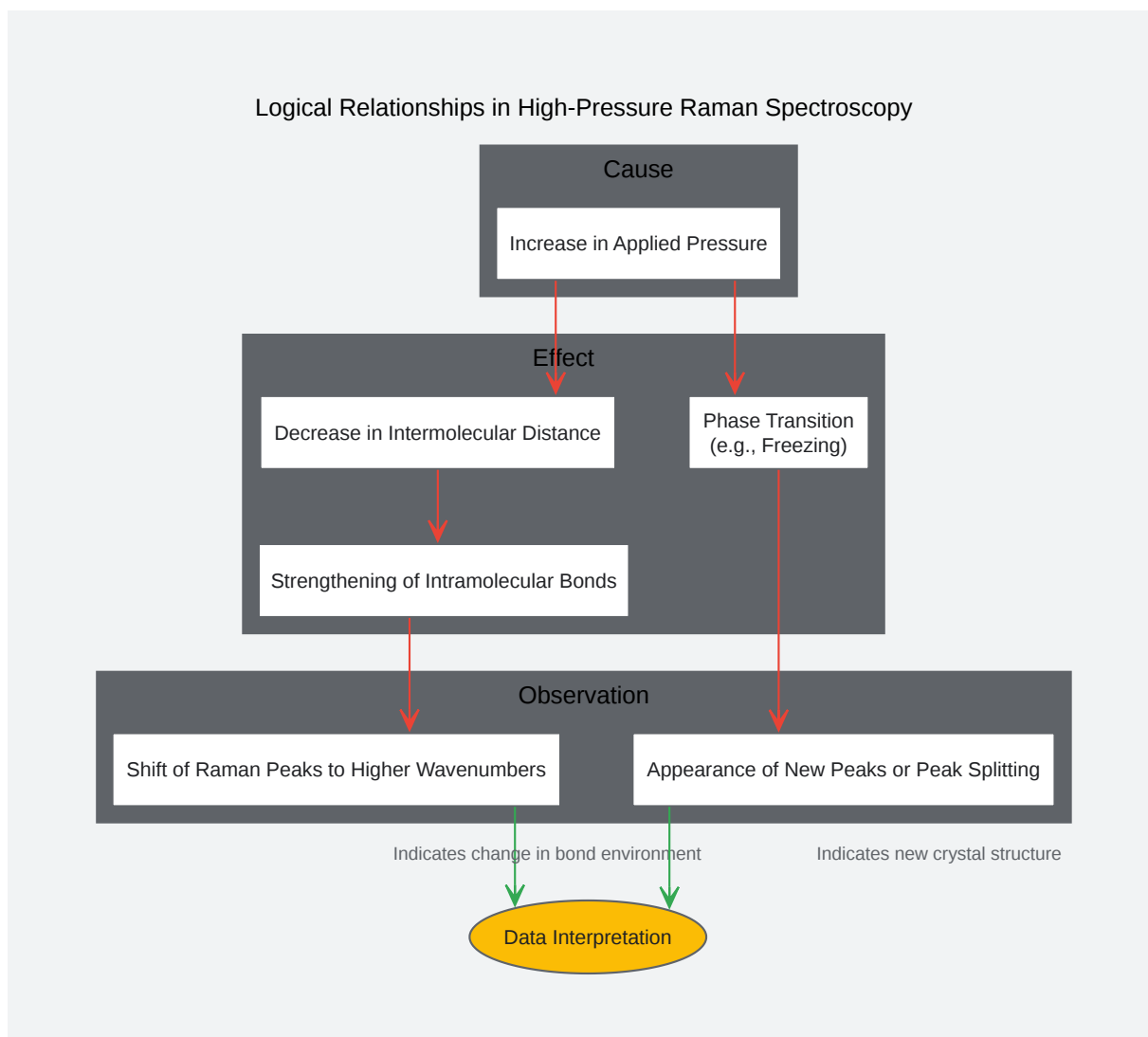
Note: These are estimated values based on the behavior of similar alkanes. Experimental determination is required for precise values for **3-ethylpentane**.

Table 3: Representative Raman Peak Shifts of Alkanes with Increasing Pressure

The vibrational modes of alkanes exhibit a positive shift to higher wavenumbers with increasing pressure. This is due to the compression of intermolecular distances, which strengthens the intramolecular bonds. The table below shows the expected shifts for key vibrational modes based on data for n-pentane.[6]

Vibrational Mode	Wavenumber at Ambient Pressure (cm ⁻¹)	Pressure Coefficient (cm ⁻¹ /GPa)
CH ₃ symmetric stretch	~2877	Positive
CH ₂ symmetric stretch	~2856	Positive
CH ₃ asymmetric stretch	~2964	Positive
CH ₂ asymmetric stretch	~2935	Positive
-(CH ₂) _n - twist	~1303	Positive

Signaling Pathway and Logical Relationship Diagram



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Caption: Cause-and-effect relationships in high-pressure Raman studies.

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